molecular formula C8H13BrO3 B1433529 Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate CAS No. 1392512-58-1

Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate

Cat. No.: B1433529
CAS No.: 1392512-58-1
M. Wt: 237.09 g/mol
InChI Key: HYCVVIHRSINHDF-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate is an organic compound with the molecular formula C₈H₁₃BrO₃. It is a brominated ester that is often used in various chemical reactions and research applications due to its unique structure and reactivity .

Properties

IUPAC Name

methyl 4-bromo-2,2-dimethyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO3/c1-5(9)6(10)8(2,3)7(11)12-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCVVIHRSINHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(C)(C)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101195653
Record name Pentanoic acid, 4-bromo-2,2-dimethyl-3-oxo-, methyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID101195653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392512-58-1
Record name Pentanoic acid, 4-bromo-2,2-dimethyl-3-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392512-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 4-bromo-2,2-dimethyl-3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-bromo-2,2-dimethyl-3-oxopentanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate can be synthesized through several methods. One common approach involves the bromination of 2,2-dimethyl-3-oxopentanoic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like sulfuric acid or phosphorus tribromide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature and pressure, to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These reactions are facilitated by the compound’s molecular structure, which stabilizes intermediates and transition states .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-2,2-dimethyl-3-oxopentanoate
  • Methyl 4-fluoro-2,2-dimethyl-3-oxopentanoate
  • Methyl 4-iodo-2,2-dimethyl-3-oxopentanoate

Uniqueness

Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and stability, making it suitable for specific synthetic applications .

Biological Activity

Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate is a synthetic organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H11BrO3C_7H_{11}BrO_3 and a molecular weight of approximately 219.07 g/mol. The compound features a bromine atom at the fourth position of a pentanoate chain, along with two methyl groups at the second position and a ketone functional group at the third position. Its structure can be represented as follows:

OCC Br C C C O OCH3\text{O}||\text{C}-\text{C Br }-\text{C C }-\text{C O OCH}_3

The biological activity of this compound is primarily attributed to its reactivity with various biological targets. The bromine atom serves as a leaving group in nucleophilic substitution reactions, allowing the compound to form new bonds with nucleophiles such as amino acids in proteins or nucleic acids. This reactivity can influence several cellular processes, including:

  • Cell Signaling Pathways : The compound may modulate key signaling pathways by interacting with specific receptors or enzymes.
  • Gene Expression : It may affect transcription factors and subsequently alter gene expression profiles.
  • Cellular Metabolism : The compound can influence metabolic pathways by acting as an intermediate in biochemical reactions.

Case Studies and Research Findings

  • Anticancer Activity : Research indicates that bromo-substituted compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, a study on related bromo-ketones showed significant growth inhibition in A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, suggesting that this compound may possess similar properties .
  • Enzyme Mechanisms : Investigations into enzyme interactions have revealed that compounds like this compound can act as probes in biochemical assays. They facilitate the study of enzyme mechanisms by providing insights into substrate specificity and catalytic efficiency .
  • Synthesis and Reactivity Studies : Recent synthetic approaches have highlighted the compound's utility as an intermediate in organic synthesis. Its ability to undergo substitution reactions makes it valuable for creating more complex molecules used in pharmaceuticals and specialty chemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate

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